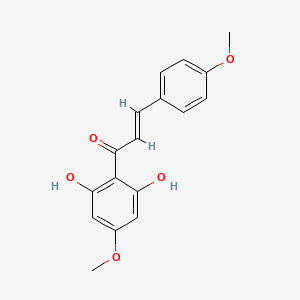

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Beschreibung

Overview of Chalcones as a Class of Phenolic Compounds

Chalcones represent a significant group of natural products belonging to the flavonoid family of phenolic compounds. nih.govnih.gov Chemically, they are defined by a 1,3-diaryl-2-propen-1-one scaffold, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. acs.orgnih.gov This core structure, often referred to as an "open-chain flavonoid," is responsible for the diverse biological activities associated with these molecules. nih.gov Chalcones are widely distributed in the plant kingdom and are found in edible plants, including fruits, vegetables, spices, and teas. nih.govacs.org As polyphenolic compounds, they often contribute to the natural pigmentation of plants, with colors ranging from yellow to orange. acs.org The presence of phenolic hydroxyl groups is a common feature in naturally occurring chalcones, which has spurred significant research interest into their potential properties. nih.govnih.gov

Biosynthetic Pathways and Significance of Chalcones as Precursors to Flavonoids

Chalcones are key intermediates in the biosynthesis of a vast array of plant secondary metabolites. nih.gov They serve as the direct bioprecursors for all flavonoids, as well as isoflavonoids and other related polyphenolic compounds. nih.govacs.org The biosynthetic journey begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.govnih.gov Phenylalanine is converted to p-coumaric acid, which is then activated to its coenzyme A ester, p-coumaroyl-CoA. nih.gov

The pivotal enzyme in this pathway is Chalcone (B49325) Synthase (CHS). nih.govfrontiersin.org CHS catalyzes a crucial condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govfrontiersin.org This reaction forms a polyketide intermediate that subsequently cyclizes to produce the characteristic chalcone skeleton. nih.gov From this central chalcone intermediate, a variety of enzymes, such as chalcone isomerase (CHI), direct the synthesis towards different classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins. nih.govfrontiersin.org This central role makes chalcones a critical branching point in the complex network of plant phenolic biosynthesis. nih.gov

Historical Context of Research on Chalcones in Natural Product Chemistry

The scientific investigation of chalcones dates back to the 19th century, with early synthesis attempts beginning in the 1800s. nih.gov The term "chalcone" itself, derived from the Greek word "chalcos" meaning bronze, was reportedly coined by scientists Kostanecki and Tambor, alluding to the typical color of these compounds. nih.govjchemrev.com For decades, research in natural product chemistry has been captivated by chalcones due to their widespread occurrence in nature and the relative ease of their chemical synthesis. nih.govnih.gov The classic method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. orientjchem.orgijpsjournal.com The persistent interest in this class of compounds is driven by the vast range of biological activities they exhibit, including anti-inflammatory, antimicrobial, and antioxidant properties, which has made them an attractive scaffold for medicinal chemistry research for over a century. nih.govacs.orgjchemrev.com

Current Research Focus on 2',6'-Dihydroxy-4,4'-dimethoxychalcone

This compound, also known as Gymnogrammene, is a specific member of the chalcone family. extrasynthese.com Its chemical formula is C₁₇H₁₆O₅ and it has a molecular weight of 300.31 g/mol . nih.gov

Current research and applications for this particular compound appear to be centered on its well-defined chemical and physical properties, making it a valuable tool in analytical and structural chemistry. It is available as an analytical standard, used as a reference material for qualitative chromatographic determinations. extrasynthese.com

Detailed structural elucidation of this compound has been accomplished through X-ray crystallography. These studies provide precise data on its molecular conformation. The molecule is not perfectly planar, with an angle of 13.1 degrees between its two phenyl rings. nih.gov Significant intramolecular hydrogen bonding is a key feature of its structure, observed between a hydroxyl group and the carbonyl group of the enone system. nih.gov While many chalcone derivatives are under intense investigation for their biological activities, the primary focus for this compound in recent literature is its role as a reference compound and a subject for fundamental structural studies. extrasynthese.comnih.gov It has been isolated from natural sources such as the herbs of Cephalotaxus sinensis. medchemexpress.com

Data Tables

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₁₆O₅ | nih.gov |

| Molecular Weight | 300.31 g/mol | nih.gov |

| Synonym | Gymnogrammene | extrasynthese.com |

| CAS Number | 20621-49-2 | extrasynthese.com |

| Melting Point | 158-162°C | extrasynthese.com |

| Crystal System | Orthorhombic | nih.gov |

Table 2: Crystallographic Data for this compound This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Pbca | nih.gov |

| a (Å) | 27.903 (3) | nih.gov |

| b (Å) | 13.958 (2) | nih.gov |

| c (Å) | 7.662 (1) | nih.gov |

| Volume (ų) | 2984 (1) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

| Calculated Density (Mg m⁻³) | 1.337 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNEWMDVUHUCV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146849 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94441-99-3 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies

Plant Sources of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

This specific chalcone (B49325) has been identified in the farinose exudate, or frond coating, of certain fern species.

The primary documented natural source of this compound is a fern. scispace.com This compound, historically referred to by the synonym "Gymnogrammene," was isolated from the orange-colored coating on the back of the fronds. scispace.com

| Family | Genus | Species | Variety | Common Name | Plant Part |

|---|---|---|---|---|---|

| Pteridaceae botanicohub.com | Pityrogramma | P. chrysophylla | var. heyderi | Goldback Fern botanicohub.com | Frond exudate scispace.com |

The genus Pityrogramma is widely distributed across tropical and subtropical environments in the Americas, Africa, Asia, and Australia. botanicohub.com The species Pityrogramma chrysophylla, known as the Mexican goldback fern, is specifically native to Mexico and the southwestern United States. botanicohub.com These ferns are adaptable, inhabiting a range of environments from rocky outcrops to forests. botanicohub.com

Extraction Techniques for Chalcones from Plant Matrices

The extraction of chalcones from plant materials is the initial and critical step for their isolation. A variety of conventional and advanced techniques are employed, chosen based on the polarity of the target chalcone and the nature of the plant matrix.

Conventional methods are largely solvent-based and include techniques such as maceration, percolation, and Soxhlet extraction. These methods typically use solvents like methanol, ethanol, ethyl acetate (B1210297), or chloroform (B151607) to soak the plant material and dissolve the target compounds. botanicohub.com

More advanced extraction methods offer improvements in efficiency, solvent consumption, and extraction time. These include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction.

Supercritical Fluid Extraction (SFE): Operates with a supercritical fluid, most commonly CO₂, as the solvent. It is valued for its ability to extract compounds with minimal thermal degradation and without residual organic solvent.

In the specific case of isolating this compound from Pityrogramma chrysophylla var. heyderi, the compound was extracted as part of a mixture of pigments from the frond coating. scispace.com

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of compounds that requires further separation and purification. Chromatography is the cornerstone of this process.

Preparative liquid chromatography is used to process larger quantities of the crude extract to isolate the target compound in high purity.

Column Chromatography: This is a fundamental technique used for the purification of chalcones. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase. In the historical isolation of this compound, chromatography was used to separate it from another chalcone, 2',6'-dihydroxy-4-methoxychalcone, present in the same extract. scispace.com The purified this compound was then obtained as red prisms after recrystallization from benzene. scispace.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution version of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller particles. It offers superior separation efficiency and is often used as a final polishing step to obtain highly pure compounds. Reverse-phase columns (e.g., C18) are commonly used for separating chalcones.

Beyond standard preparative chromatography, other methods can be employed for efficient purification.

Flash Chromatography: A modification of traditional column chromatography that uses moderate pressure to speed up the separation process, reducing the time required for purification.

Solid-Phase Extraction (SPE): Often used as a sample clean-up step before HPLC analysis. SPE can effectively remove interfering compounds and concentrate the chalcones from the initial extract, enhancing the efficiency of the final chromatographic separation.

It is noteworthy that this compound is thermally sensitive. Under vacuum distillation, it has been observed to rearrange into its corresponding flavanone (B1672756) isomer, (±)-5-hydroxy-4′,7-dimethoxyflavanone. scispace.com This highlights the importance of selecting appropriate purification methods that avoid high temperatures.

| Technique | Stationary Phase Example | Mobile Phase Example | Key Feature |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradients | Standard method for bulk separation. scispace.com |

| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water Gradients | High-resolution purification. |

| Flash Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate/Hexane | Faster than traditional column chromatography. |

| Recrystallization | N/A | Benzene | Final purification step to obtain crystalline solid. scispace.com |

Synthetic Chemistry and Chemical Derivatization

Classical Synthesis Routes for 2',6'-Dihydroxy-4,4'-dimethoxychalcone

The cornerstone of chalcone (B49325) synthesis for over a century has been the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction.

Claisen-Schmidt Condensation

The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the aldol condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by dehydration to yield the characteristic chalcone framework.

In the case of this compound, the synthesis involves the reaction of 2,6-dihydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol or methanol. The base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

The general reaction scheme is as follows:

Table 1: Reactants for the Synthesis of this compound

| Reactant | Structure | Role |

| 2,6-Dihydroxy-4-methoxyacetophenone |  | Acetophenone derivative (enolate precursor) |

| 4-Methoxybenzaldehyde |  | Benzaldehyde derivative (electrophile) |

Catalysis in Chalcone Synthesis

The choice of catalyst plays a crucial role in the efficiency of the Claisen-Schmidt condensation. While strong bases like NaOH and KOH are traditionally used, research has explored a variety of other catalysts to improve yields, reduce reaction times, and simplify purification processes. These include solid-supported catalysts and phase-transfer catalysts. For 2',6'-dihydroxychalcones, the reaction conditions can significantly influence the outcome, as intramolecular hydrogen bonding can affect the reactivity of the starting materials. The use of an appropriate base is critical to facilitate the initial deprotonation and drive the reaction towards the desired product.

Modern and Green Chemistry Approaches to Chalcone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient methods.

Solvent-Free Grinding Techniques

A significant advancement in the green synthesis of chalcones is the use of solvent-free grinding techniques. This method involves the physical grinding of the solid reactants in the presence of a solid base catalyst, such as solid NaOH or KOH, in a mortar and pestle. For the synthesis of a closely related compound, 2',6'-dihydroxy-3,4-dimethoxy chalcone, this technique has been shown to be highly effective. saudijournals.com The reaction proceeds via a solid-state reaction, often with minimal or no solvent, thereby reducing waste and avoiding the use of potentially hazardous organic solvents. This mechanochemical approach can lead to shorter reaction times and improved yields compared to conventional solution-phase methods. saudijournals.com

Enhanced Reaction Efficiencies and Yields

Green chemistry approaches often lead to enhanced reaction efficiencies and higher product yields. For instance, the solvent-free grinding method for the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone from 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde using solid NaOH resulted in a 70% yield in just 15 minutes, which was higher than the 65% yield obtained by the conventional method. saudijournals.com Microwave-assisted synthesis is another green technique that has been widely applied to chalcone synthesis. ijsr.netpharmacophorejournal.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. ijsr.netpharmacophorejournal.com

Table 2: Comparison of Synthetic Methods for a Related Chalcone (2',6'-dihydroxy-3,4-dimethoxy chalcone)

| Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional | NaOH in Ethanol | Several hours | 65% | saudijournals.com |

| Grinding (Solvent-Free) | Solid NaOH | 15 minutes | 70% | saudijournals.com |

Rational Design and Synthesis of Analogues and Derivatives of this compound

The versatile structure of chalcones allows for the rational design and synthesis of a wide array of analogues and derivatives with tailored properties. The two aromatic rings and the α,β-unsaturated carbonyl system provide multiple sites for structural modification.

The synthesis of analogues of this compound would typically follow the same Claisen-Schmidt condensation route, but with variations in the starting acetophenone and benzaldehyde. For example, altering the substituents on either aromatic ring can be achieved by selecting the appropriately substituted starting materials. This allows for a systematic investigation of structure-activity relationships.

Derivatization of the parent chalcone can also be performed. The hydroxyl groups at the 2' and 6' positions are particularly amenable to modification, such as alkylation or esterification, to produce a library of related compounds. Furthermore, the α,β-unsaturated double bond can undergo various reactions, such as Michael addition or cyclization, to generate more complex heterocyclic structures like flavanones. The cyclization of 2',6'-dihydroxychalcones, including this compound, to form flavanones can be catalyzed by chiral Brønsted acids or bases, offering a route to enantiomerically enriched flavonoid derivatives.

Modifications of Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl and methoxy functional groups on the this compound scaffold are prime targets for chemical modification to alter the molecule's physicochemical properties, such as solubility and bioavailability, and to investigate structure-activity relationships.

O-Alkylation and O-Acylation of Hydroxyl Groups: The hydroxyl groups can undergo O-alkylation to introduce various alkyl chains. This is typically achieved through Williamson ether synthesis, where the chalcone is treated with an alkyl halide in the presence of a base like potassium carbonate. For instance, a general method for the O-alkylation of hydroxychalcones involves reacting the parent chalcone with an appropriate alkyl halide under basic conditions to yield the corresponding ether derivatives. This modification can influence the lipophilicity of the molecule, which may affect its interaction with biological targets.

O-acylation , the introduction of an acyl group, is another common modification. This can be accomplished by reacting the chalcone with an acyl chloride or anhydride in the presence of a base. These modifications can serve to protect the hydroxyl groups or to introduce new functionalities that may enhance biological activity.

Demethylation of Methoxy Groups: The selective or complete demethylation of the methoxy groups to the corresponding hydroxyl groups can be a crucial step in synthesizing analogues with different hydrogen-bonding capabilities. Reagents such as boron tribromide (BBr₃) are often employed for this purpose. The number and position of hydroxyl groups on the chalcone scaffold are known to be critical for various biological activities. For example, studies on other chalcones have shown that the presence of free hydroxyl groups can be essential for antioxidant and antimicrobial activities, while methoxy groups may be more favorable for antitumor activity. Microbial biotransformations using certain yeast strains have also been shown to selectively demethylate methoxy groups on chalcone structures.

The following table summarizes common modifications of hydroxyl and methoxy groups in chalcones:

| Modification | Reagents and Conditions | Purpose |

| O-Alkylation | Alkyl halide, K₂CO₃, Acetone/DMF | Increase lipophilicity, introduce new functional groups |

| O-Acylation | Acyl chloride/anhydride, Pyridine/Triethylamine | Protection of hydroxyl groups, introduce new functional groups |

| Demethylation | BBr₃, CH₂Cl₂ | Increase hydrogen-bonding potential, modulate biological activity |

Generation of Novel Chalcone Hybrids and Conjugates

The creation of hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing new therapeutic agents with potentially synergistic or novel mechanisms of action.

Drug Conjugates: Another approach involves the formation of drug conjugates , where this compound is linked to an existing drug molecule. This strategy aims to combine the therapeutic effects of both entities or to use the chalcone as a carrier to improve the pharmacokinetic properties of the conjugated drug. The hydroxyl groups on the chalcone provide convenient handles for conjugation through ester or ether linkages.

The table below outlines some examples of chalcone hybrid and conjugate strategies:

| Hybrid/Conjugate Type | Synthetic Strategy | Potential Advantage |

| Chalcone-Pyrazole Hybrids | Reaction of the chalcone with hydrazine derivatives. | Combination of biological activities associated with both chalcones and pyrazoles. |

| Chalcone-Isoxazole Hybrids | Reaction of the chalcone with hydroxylamine. | Introduction of a new heterocyclic pharmacophore to explore novel biological targets. |

| Chalcone-Drug Conjugates | Covalent linkage of the chalcone to another drug molecule via ester or ether bonds. | Synergistic effects, improved drug delivery, and pharmacokinetics. |

Strategies for Bioinspired Synthesis

Bioinspired synthesis aims to mimic the natural biosynthetic pathways of chalcones to develop efficient and environmentally friendly synthetic routes.

Biosynthesis of the Chalcone Scaffold: In nature, chalcones are synthesized via the shikimate pathway . The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone skeleton nih.gov. The specific substitution pattern of this compound, with its hydroxyl and methoxy groups, arises from subsequent enzymatic modifications, such as hydroxylation and methylation, of the initial chalcone product.

Biomimetic Synthesis: Inspired by these natural processes, researchers are exploring biomimetic synthetic strategies . This can involve the use of enzymes or enzyme-mimicking catalysts to perform specific transformations under mild conditions. For example, tyrosinase enzymes have been used for the regioselective hydroxylation of chalcone precursors. These bio-inspired approaches offer the potential for more sustainable and selective syntheses of complex chalcone derivatives. The use of whole-cell biotransformations with microorganisms like yeast can also be employed to carry out specific reactions, such as the reduction of the α,β-double bond or demethylation, on the chalcone scaffold mdpi.com.

The following table summarizes key aspects of bioinspired synthesis of chalcones:

| Approach | Key Features | Example |

| Natural Biosynthesis | Involves the shikimate pathway and key enzymes like Chalcone Synthase (CHS). | Condensation of p-coumaroyl-CoA and malonyl-CoA. |

| Enzymatic Synthesis | Use of isolated enzymes for specific transformations. | Tyrosinase-catalyzed hydroxylation of chalcone precursors. |

| Whole-Cell Biotransformation | Utilization of microorganisms to perform chemical modifications. | Yeast-mediated reduction or demethylation of chalcones. |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways by 2',6'-Dihydroxy-4,4'-dimethoxychalcone

There is currently no available research detailing the modulatory effects of this compound on the cellular signaling pathways outlined below.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

No studies have been identified that investigate the ability of this compound to activate the Nrf2 pathway.

NF-κB Signaling Pathway Inhibition

The scientific literature lacks any data concerning the inhibitory effects of this compound on the NF-κB signaling pathway.

Glycogen Synthase Kinase-3 Beta (GSK-3β)/β-Catenin Signaling Modulation

There is no published evidence to suggest that this compound modulates the GSK-3β/β-catenin signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Modulation

Research on the interaction between this compound and the PI3K/Akt signaling pathway has not been found in the available scientific literature.

Impact on Cellular Homeostasis and Fate

Similarly, information regarding the specific impact of this compound on cellular homeostasis and fate, particularly cell cycle regulation, is absent from published studies.

Cell Cycle Regulation and Arrest Mechanisms (e.g., G0/G1 Phase)

No experimental data has been published that examines the role of this compound in cell cycle regulation or its potential to induce cell cycle arrest in the G0/G1 phase or other phases.

Autophagy Induction and Regulation

This compound and its close structural analogs have been identified as inducers of autophagy, a cellular process of self-degradation that is critical for maintaining cellular homeostasis. The induction of autophagy by these chalcones involves key molecular markers.

In studies on a closely related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), treatment of breast cancer cells led to a significant increase in the autophagic marker LC3-II. nih.govnih.gov This conversion from LC3-I to LC3-II is a hallmark of autophagosome formation. Flow cytometry analysis quantified this increase, showing a 7.7-fold rise in LC3-II-expressing MCF-7 cells and a 6.3-fold increase in MDA-MB-231 cells following treatment. nih.gov This demonstrates a potent pro-autophagic response. nih.govnih.gov The mechanism appears to be dependent on the modulation of autophagy-related proteins such as mTOR and p62, highlighting a complex regulatory role. nih.gov

Similarly, the related flavonoid 4,4'-dimethoxychalcone (DMC) has been shown to promote longevity across different species through an autophagy-dependent mechanism. nih.gov This effect is crucial for its cytoprotective actions. nih.gov

Intrinsic Apoptosis Induction and Associated Molecular Events

The compound and its derivatives trigger the intrinsic pathway of apoptosis, a form of programmed cell death that is mediated by the mitochondria. nih.govnih.govnih.gov This process is initiated by intracellular stress signals and involves a cascade of molecular events centered on mitochondrial function. epa.gov

Treatment with the related 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) was shown to selectively inhibit breast cancer cell proliferation by initiating this mitochondrial pathway of apoptosis. nih.govnih.gov Similarly, the saturated analog, calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone), also induces apoptosis in a dose-dependent manner in breast cancer cells. epa.govmdpi.comnih.gov

A critical event in the initiation of intrinsic apoptosis is the disruption of the mitochondrial outer membrane potential (∆ψm). epa.gov A reduction in ∆ψm is a key indicator of mitochondrial dysfunction and a commitment to apoptosis. epa.govmdpi.com

Studies on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) demonstrated that the compound alters the ∆ψm in breast cancer cells, signaling the initiation of the mitochondrial apoptotic pathway. nih.govnih.govnih.gov The dihydrochalcone (B1670589) derivative, calomelanone, also causes a reduction of the mitochondrial transmembrane potential, confirming that this is a key mechanism of action for this class of compounds. epa.govmdpi.com

The alteration in mitochondrial potential is closely linked to the activation of pro-apoptotic proteins from the Bcl-2 family. Following treatment with 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), there is an observed increase in the levels of the mitochondrial pro-apoptotic proteins Bax and Bim. nih.gov These proteins are instrumental in permeabilizing the mitochondrial outer membrane, which leads to the release of other pro-apoptotic factors. nih.gov Another related dihydrochalcone derivative was found to upregulate several pro-apoptotic proteins, namely Bim, Bad, and tBid, further supporting the role of these molecules in mediating the apoptotic effects. epa.govnih.gov

In concert with activating pro-apoptotic proteins, this compound and its analogs also downregulate anti-apoptotic proteins, which normally function to prevent apoptosis. Treatment with 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) resulted in decreased levels of the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-XL. nih.gov The regulation of Bcl-XL and Bcl-2 proteins can vary depending on the cancer subtype, but in silico analysis has shown promising molecular interactions between DDC and these anti-apoptotic proteins. nih.govnih.gov This dual action—activating pro-apoptotic members while inhibiting anti-apoptotic ones—effectively lowers the threshold for apoptosis induction.

| Protein Family | Specific Protein | Effect of DDC Treatment | Reference |

|---|---|---|---|

| Pro-apoptotic | Bax | Increased levels | nih.gov |

| Bim | Increased levels | nih.gov | |

| Anti-apoptotic | Mcl-1 | Decreased levels | nih.gov |

| Bcl-2 | Decreased levels | nih.gov | |

| Bcl-XL | Decreased levels | nih.gov |

Inhibition of Specific Transcription Factors (e.g., GATA Transcription Factors)

The mechanism of action for some chalcones extends to the regulation of transcription factors. The related compound 4,4'-dimethoxychalcone (DMC) induces autophagy through a mechanism that is dependent on specific GATA transcription factors. nih.gov This mode of action is distinct from other autophagy inducers and highlights a specific nuclear signaling pathway influenced by this chalcone (B49325). nih.gov While this has been demonstrated for a related chalcone, it points to a potential mechanism for this compound that warrants further investigation.

Enzyme Inhibition (e.g., DPP-IV, Tyrosinase, iNOS, COX-2, HDACs)

This compound and its derivatives have been shown to inhibit the activity of several enzymes implicated in various physiological and pathological processes.

HDACs: In a screening of natural chalcones as dual inhibitors of Histone Deacetylases (HDACs) and NF-κB, this compound (referred to as Gymnogrammene) was included as a compound of interest. nih.gov Research indicates that hydroxy groups at specific positions are important for HDAC inhibitory activity, suggesting this chalcone has potential in this area. nih.gov

Tyrosinase: While direct studies on the target compound are limited, research on closely related structures provides strong evidence for tyrosinase inhibition. 2'-hydroxy-4',6'-dimethoxychalcone demonstrated potent melanogenesis-inhibitory effects by decreasing the expression of the tyrosinase enzyme. nih.gov Structure-activity relationship studies suggest that the 2',4',6'-trihydroxyl substructure in the chalcone skeleton is particularly effective for tyrosinase inhibition, a pattern structurally similar to the target compound. nih.gov

iNOS and COX-2: The structural analog 2'-hydroxy-4',6'-dimethoxychalcone was found to significantly mitigate the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, key mediators of inflammation. nih.gov Furthermore, the dihydrochalcone version, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, also exhibits COX-1 and COX-2 inhibitory activity. medchemexpress.com

| Enzyme | Inhibitory Activity Noted | Compound Studied | Reference |

|---|---|---|---|

| HDACs | Yes | This compound | nih.gov |

| Tyrosinase | Yes | 2'-hydroxy-4',6'-dimethoxychalcone | nih.gov |

| iNOS | Yes | 2'-hydroxy-4',6'-dimethoxychalcone | nih.gov |

| COX-2 | Yes | 2'-hydroxy-4',6'-dimethoxychalcone | nih.gov |

Pharmacological Activities and Research in Preclinical Models

Antiproliferative and Anticancer Research

The class of natural compounds known as chalcones has been a subject of significant interest in preclinical cancer research due to their diverse biological activities. While extensive research exists for the broader family of chalcones, studies focusing specifically on 2',6'-Dihydroxy-4,4'-dimethoxychalcone are part of a growing body of evidence. Investigations into structurally similar analogues, such as its dihydrochalcone (B1670589) form, provide valuable insights into its potential antiproliferative mechanisms.

Research has demonstrated the antiproliferative effects of compounds closely related to this compound. For instance, the related compound Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone has been shown to suppress cell proliferation in human gastric cancer cell lines, including MKN45 nih.gov. In preclinical models, administration of this dihydrochalcone analogue inhibited the growth of MKN45 xenograft tumors in nude mice. nih.gov Furthermore, its efficacy was also observed in a patient-derived xenograft (PDX) model, suggesting potential clinical relevance. nih.gov

| Compound | Cancer Model | Observed Effect | Source |

|---|---|---|---|

| Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | MKN45 Human Gastric Cancer Cell Line | Inhibition of cell proliferation, invasion, and migration | nih.gov |

| Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | MKN45 Xenograft in Nude Mice | Inhibition of tumor growth | nih.gov |

| Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | Patient-Derived Xenograft (PDX) Model | Inhibition of tumor growth | nih.gov |

The cytotoxic potential of chalcone (B49325) derivatives is commonly evaluated using cell-based assays that measure cell viability and proliferation. For Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone, its antiproliferative effects are linked to the induction of cell death pathways. nih.gov Studies have shown that this compound can trigger autophagy-promoted death in MKN45 gastric cancer cells. nih.gov The cytotoxic activity is further supported by evidence from in vivo models, where it suppressed the expression of Ki67, a well-known marker for cell proliferation, in tumor tissues. nih.gov While many chalcone derivatives have been assessed for cytotoxicity against a wide range of cancer cell lines, specific IC50 values for this compound are not detailed in the available literature.

The anticancer activity of chalcones is attributed to their ability to interact with various molecular targets within cancer signaling pathways. For the related compound Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone, a key mechanism involves the induction of excess reactive oxygen species (ROS) accumulation within cancer cells. nih.gov This increase in oxidative stress can trigger downstream signaling events that lead to cell death.

This compound was also found to induce autophagy, a cellular degradation process. nih.gov This was evidenced by the upregulation of autophagy-related proteins such as Beclin-1, Atg5, and Atg7, and an increase in the conversion of light chain 3 (LC3)-I protein to its active form, LC3-II. nih.gov Further investigation revealed the involvement of the ROS/MEK/ERK signaling pathway in its mechanism of action. nih.gov While other chalcone isomers have shown interactions with pro-survival proteins like the mammalian target of rapamycin (mTOR) and myeloid cell leukemia 1 (Mcl-1), specific data on the direct interaction of this compound with these targets is not extensively documented. mdpi.comnih.gov

Anti-Inflammatory Research

Chalcones are recognized for their significant anti-inflammatory properties, acting through the modulation of key inflammatory pathways. The compound this compound, also known as grammene, has been identified as a natural chalcone with potential anti-inflammatory activity through the inhibition of the transcription factor NF-κB, a central regulator of inflammation. spandidos-publications.com

The anti-inflammatory effects of chalcones are often linked to their ability to suppress the production of inflammatory mediators. Studies on compounds with high structural similarity to this compound have demonstrated this capacity. For example, the related compound 2',6'-dihydroxy-4'-methoxydihydrochalcone significantly reduced the in vitro levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF). nih.govmedchemexpress.com It also lowered nitrite levels, which are indicative of nitric oxide (NO), a key reactive oxygen species involved in inflammation. nih.govmedchemexpress.com Similarly, the isomer 2′-hydroxy-4,4′-dimethoxychalcone was found to mitigate the lipopolysaccharide (LPS)-induced expression of NO and prostaglandin E2 (PGE2), another critical inflammatory mediator. mdpi.comnih.gov

| Compound | Mediator | Model System | Observed Effect | Source |

|---|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | IL-1β, TNF, Nitrite | LPS-stimulated Macrophages (RAW 264.7) | Significant reduction in mediator levels | nih.gov |

| 2′-hydroxy-4,4′-dimethoxychalcone | NO, PGE2, Pro-inflammatory cytokines | LPS-stimulated Macrophages (RAW 264.7) | Significant mitigation of mediator expression | mdpi.comnih.gov |

A primary mechanism for the anti-inflammatory action of chalcones is the downregulation of enzymes responsible for producing inflammatory mediators. Research on isomers and analogues of this compound highlights this effect. Treatment with 2′-hydroxy-4,4′-dimethoxychalcone, an isomer, significantly suppressed the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. mdpi.comnih.gov These enzymes are crucial for the production of NO and prostaglandins, respectively. Another related compound, 2′-hydroxy-2,6′-dimethoxychalcone, also showed a concentration-dependent inhibition of iNOS and COX-2 expression, reinforcing the role of this class of compounds in targeting key inflammatory enzymes. mdpi.comresearchgate.net

Studies in Cellular Inflammation Models (e.g., Macrophages, Neutrophils)

The anti-inflammatory effects of chalcones structurally related to this compound have been evaluated in various cellular models of inflammation. These studies primarily utilize immune cells like macrophages and neutrophils, which are key players in the inflammatory response.

In models using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells), which mimic bacterial-induced inflammation, several related chalcone derivatives have demonstrated significant activity. For instance, 2',6'-dihydroxy-4'-methoxydihydrochalcone was found to significantly reduce the levels of pro-inflammatory mediators including Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF), and nitrite. nih.govmedchemexpress.com Similarly, 2'-hydroxy-4',6'-dimethoxychalcone and 2′-hydroxy-3,6′-dimethoxychalcone have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. mdpi.comnih.gov These compounds also decreased the production of inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). mdpi.comnih.gov The mechanism often involves the inhibition of key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes. mdpi.com

In studies involving neutrophils, 2',6'-dihydroxy-4'-methoxydihydrochalcone was shown to modulate the expression of the adhesion molecule CD62L (L-selectin), which is involved in the migration of neutrophils to sites of inflammation. nih.gov Another related compound, 2,6-dihydroxy-4-isopentenyloxychalcone, was reported to decrease the secretion of Interleukin-8, a potent neutrophil chemoattractant, in oral epithelial cells. nih.gov

Table 1: Effects of Related Chalcones in Cellular Inflammation Models

| Compound | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 Macrophages; Neutrophils | Reduced levels of IL-1β, TNF, and nitrite; Modulated CD62L expression in neutrophils. | nih.govmedchemexpress.com |

| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 Macrophages | Mitigated LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS. | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | RAW 264.7 Macrophages | Inhibited NO production; Suppressed iNOS and COX-2 expression; Decreased TNF-α and IL-6. | mdpi.com |

| 2,6-dihydroxy-4-isopentenyloxychalcone | Oral Epithelial Cells | Attenuated secretion of Interleukin-8 and CCL5. | nih.gov |

In vivo Animal Models of Inflammation (e.g., Chronic Contact Dermatitis)

Building on the promising results from cellular studies, researchers have investigated the anti-inflammatory properties of related chalcones in animal models. A prominent model used is chronic contact hypersensitivity or dermatitis, which mimics inflammatory skin conditions. nih.govmedscape.com

In a mouse model of chronic contact hypersensitivity induced by picryl chloride, the administration of 2',3'-dihydroxy-4',6'-dimethoxychalcone was shown to suppress the characteristic increase in ear thickness in a dose-dependent manner. nih.gov This suggests an ability to mitigate the swelling and edema associated with chronic skin inflammation.

In a different model of acute inflammation induced by carrageenan injection in mice, 2',6'-dihydroxy-4'-methoxydihydrochalcone significantly reduced the migration of neutrophils into the inflamed subcutaneous tissue. nih.gov This finding corroborates the in vitro data on neutrophil modulation and highlights the compound's potential to interfere with the cellular infiltration that drives inflammatory responses in vivo.

Table 2: Effects of Related Chalcones in In Vivo Inflammation Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2',3'-dihydroxy-4',6'-dimethoxychalcone | Chronic Contact Hypersensitivity (cCHS) in mice | Suppressed increases in auricular thickness. | nih.gov |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Carrageenan-induced inflammation in mice | Reduced neutrophil migration to inflammatory exudate. | nih.gov |

Antioxidant Research

The antioxidant properties of chalcones are a significant area of investigation, as oxidative stress is a key pathological factor in many inflammatory and degenerative diseases.

Free Radical Scavenging Activities

The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. Research into the structure-activity relationships of dihydrochalcones has revealed that the presence of free hydroxyl groups, particularly at the 2' and 6' positions of the A ring, is essential for effective radical scavenging activity. researchgate.net This structural feature, present in this compound, allows the molecule to donate electrons to stabilize free radicals. researchgate.net For example, the biotransformed compound 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone demonstrated potent free radical scavenging activity in laboratory assays. researchgate.net

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, some chalcones can bolster the body's own antioxidant defense systems. Studies have shown that 2',3'-dihydroxy-4',6'-dimethoxychalcone can increase the expression of endogenous antioxidant enzymes. nih.gov This effect is believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govelsevierpure.com The Nrf2-ARE pathway is a master regulator of cellular antioxidant responses, inducing the production of a wide array of protective enzymes.

Cytoprotective Effects Against Oxidative Stress

The culmination of free radical scavenging and upregulation of antioxidant enzymes is the protection of cells from damage induced by oxidative stress. In a model of Alzheimer's disease, pretreatment with 2',6'-dihydroxy-4'-methoxy dihydrochalcone significantly increased the activity of glutathione (GSH), a critical intracellular antioxidant, and decreased levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation and cellular damage. nih.gov Furthermore, 2',3'-dihydroxy-4',6'-dimethoxychalcone has been shown to exert cytoprotective effects against oxidative stress in neuronal PC12 cells. nih.gov Another related compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, demonstrated hepatoprotective effects by attenuating oxidative stress and inhibiting lipid peroxidation in a model of acute liver injury. researchgate.net

Table 3: Cytoprotective and Antioxidant Effects of Related Chalcones

| Compound | Model/System | Key Findings | Reference |

|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxy dihydrochalcone | Mouse model of Alzheimer's disease | Increased glutathione (GSH) activity and decreased TBARS levels in the brain. | nih.gov |

| 2',3'-dihydroxy-4',6'-dimethoxychalcone | PC12 cells; cCHS mouse model | Exerted cytoprotective effects against oxidative stress; Upregulated antioxidant enzymes via Nrf2-ARE pathway. | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Mouse model of acute liver injury | Attenuated oxidative stress and inhibited lipid peroxidation. | researchgate.net |

Antimicrobial and Antiparasitic Research

Chalcones have been investigated for their potential to combat infectious agents, including parasites and bacteria.

A compound with high structural similarity, 2',6'-dihydroxy-4'-methoxychalcone, has shown significant in vitro activity against the parasite Leishmania amazonensis. nih.gov It was effective against both the promastigote and intracellular amastigote forms of the parasite. nih.gov The study suggested that the compound is selectively toxic to the parasite, as it did not appear to damage host macrophages at effective concentrations. nih.gov Additionally, 2',6'-Dihydroxy-4'-methoxydihydrochalcone has been reported to possess antiplasmodial activity, suggesting potential against the malaria parasite. medchemexpress.com

In the realm of antibacterial research, 2,6-dihydroxy-4-isopentenyloxychalcone was found to be effective against major oral pathogens, with the highest susceptibility observed for Porphyromonas gingivalis and Prevotella intermedia, bacteria associated with periodontal disease. nih.gov

Table 4: Antimicrobial and Antiparasitic Activity of Related Chalcones

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis | Significant in vitro activity against promastigotes and intracellular amastigotes. | nih.gov |

| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Plasmodium (malaria parasite) | Reported antiplasmodial activity. | medchemexpress.com |

| 2,6-dihydroxy-4-isopentenyloxychalcone | Porphyromonas gingivalis, Prevotella intermedia | Inhibitory activity against major oral pathogens. | nih.gov |

Activity against Bacterial Pathogens

No studies were identified that specifically evaluated the activity of this compound against bacterial pathogens such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), or Escherichia coli.

Research on other chalcone derivatives has shown antibacterial potential. For instance, compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone have demonstrated activity against MRSA, and other synthetic chalcones have been tested against both gram-positive and gram-negative bacteria. However, this data is not applicable to this compound.

Metabolic and Endocrine Research

Studies on other chalcones, such as licochalcone A and licochalcone B, have demonstrated their ability to inhibit DPP-IV activity. In one study, licochalcone A and licochalcone B were found to bind to the catalytic site of DPP-IV, with licochalcone A exhibiting a more potent inhibitory effect frontiersin.org. The estimated IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were reported for these related chalcones frontiersin.org.

Table 1: In vitro DPP-IV Inhibitory Activity of Related Chalcones

| Compound | IC50 (μM) |

| Licochalcone A | 347.93 frontiersin.org |

| Licochalcone B | 797.84 frontiersin.org |

These findings suggest that the chalcone scaffold may serve as a basis for the development of novel DPP-IV inhibitors. However, it is crucial to note that without direct experimental data for this compound, its potential as a DPP-IV inhibitor remains speculative.

There is a growing interest in the potential of chalcones to act as ligands for estrogen receptors, which could have implications for conditions related to hormonal imbalances. While specific studies on this compound as an estrogen receptor ligand are limited, research on other chalcone derivatives has provided some insights.

Molecular docking studies have been employed to investigate the binding affinity of various chalcone derivatives to the estrogen receptor-α (ER-α) researchgate.net. These computational studies help in predicting the potential for these compounds to interact with the receptor. For instance, some indole-chalcone derivatives have shown better docking scores than the standard drug tamoxifen, suggesting a potential for strong interaction with ER-α eco-vector.com. The structural similarity of chalcones to estradiol and tamoxifen has been noted as a reason for their potential estrogenic or antiestrogenic activities orientjchem.org.

It is important to emphasize that these studies are on related, but distinct, chalcone structures. The specific substitution pattern of this compound would influence its shape and electronic properties, and therefore its ability to bind to the estrogen receptor. Further experimental validation is necessary to determine the actual estrogen receptor ligand activity of this specific compound.

Neuroprotective and Cognitive Enhancement Research

A study on a closely related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC), has shown promising results in an animal model of Alzheimer's disease researchgate.netnih.gov. In this preclinical model, oral administration of DHMDC was found to significantly improve learning and memory in mice with cognitive deficits induced by streptozotocin researchgate.netnih.gov.

The administration of DHMDC at a dose of 30 mg/kg was reported to reduce the development of cognitive deficits by more than 50% in male Swiss albino mice researchgate.net. The positive effects of DHMDC on cognitive function were comparable to the control group treated with the established anti-Alzheimer's drug, rivastigmine researchgate.net. The proposed mechanisms for these neuroprotective effects include the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning researchgate.netnih.gov.

Table 2: Effect of a Related Dihydrochalcone on Cognitive Deficits in an Animal Model

| Treatment | Effect on Cognitive Deficits |

| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (30 mg/kg) | >50% reduction researchgate.net |

These findings suggest that chalcones and their derivatives may have the potential to be developed as therapeutic agents for neurodegenerative disorders associated with cognitive impairment.

Longevity and Geroprotective Research

Research into the anti-aging properties of natural compounds has identified a related chalcone, 4,4′-dimethoxychalcone (DMC), as having significant longevity-promoting effects across different species nih.gov. External administration of DMC was found to extend the lifespan of yeast, worms, and flies nih.gov.

In the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, chronic treatment with DMC led to an approximate 20% prolongation of their median lifespan nih.gov. The mechanism behind this lifespan extension is believed to be the induction of autophagy, a cellular process that removes damaged components nih.gov. This pro-autophagic response appears to be a conserved mechanism, operating from yeast to mice nih.gov.

Table 3: Lifespan Extension by a Related Chalcone in Lower Organisms

| Organism | Treatment | Median Lifespan Extension |

| Caenorhabditis elegans | Chronic DMC | ~20% nih.gov |

| Drosophila melanogaster | Chronic DMC | ~20% nih.gov |

While these findings are for a closely related compound, they provide a strong rationale for investigating the potential of this compound in longevity and geroprotective research.

Protective Effects in Animal Models (e.g., Cardioprotection, Liver Protection)

Extensive literature searches have not yielded specific preclinical studies in animal models investigating the cardioprotective or liver-protective effects of this compound. However, research on structurally similar chalcone derivatives provides insights into the potential protective activities of this class of compounds. These studies often highlight antioxidant and anti-inflammatory mechanisms as key contributors to their protective effects.

While direct evidence for this compound is unavailable, studies on related compounds, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone and 2',6'-dihydroxy-4'-methoxydihydrochalcone, have demonstrated protective effects in various animal models.

Liver Protection by a Structurally Related Chalcone

A study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a compound with a similar chalcone backbone, has shown significant hepatoprotective effects in a mouse model of carbon tetrachloride (CCl4)-induced acute liver injury. Pretreatment with this related chalcone led to a significant decrease in serum levels of liver injury markers. nih.govresearchgate.net The protective mechanism was attributed to the attenuation of oxidative stress and the enhancement of the antioxidant defense system. nih.govresearchgate.net

Key findings from the study on this related chalcone are summarized in the table below:

| Biomarker Category | Specific Biomarkers Measured | Effect Observed After Pretreatment with a Related Chalcone |

| Serum Hepatic Enzymes | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Lactate (B86563) dehydrogenase (LDH), Alkaline phosphatase (ALP), γ-glutamyl transferase (GGT) | Significantly decreased |

| Bilirubin | Total bilirubin | Significantly decreased |

| Oxidative Stress Markers | Lipid peroxidation, Malondialdehyde (MDA), Reactive oxygen species (ROS), Protein carbonyl content | Decreased |

| Enzymatic Antioxidants | Superoxide dismutase (SOD), Catalase (CAT), Glucose-6-phosphate dehydrogenase (G6PD), Glutathione peroxidase (GPx), Glutathione S-transferase (GST), Glutathione reductase (GR) | Markedly increased |

| Non-enzymatic Antioxidants | Reduced glutathione (GSH), Total sulfhydryl groups, Vitamin C, Vitamin E | Increased |

This data pertains to the effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, not this compound.

General Protective Mechanisms of Related Chalcones

Another related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone , has been investigated for its anti-inflammatory properties in mice. This study found that the compound could significantly reduce neutrophil migration, a key process in inflammation. nih.gov Importantly, toxicological analysis showed no evidence of liver or kidney damage at the tested doses, suggesting a good safety profile for this related dihydrochalcone. nih.gov

Furthermore, the dihydrochalcone derivative, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone , is noted for its antioxidative mechanisms, which involve scavenging free radicals and reducing oxidative stress. biosynth.com This has led to interest in its potential for preventing oxidative stress-related conditions, including cardiovascular disorders. biosynth.com However, specific in vivo studies demonstrating cardioprotection are not available.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Positions on Biological Activity

The presence and location of hydroxyl (-OH) groups on the chalcone (B49325) scaffold are critical determinants of biological activity. In 2',6'-Dihydroxy-4,4'-dimethoxychalcone, the hydroxyl groups are situated at the 2' and 6' positions of the A-ring. This specific substitution pattern has a profound impact on the molecule's conformation and its interactions with biological targets.

The 2'-hydroxyl group is particularly significant as it can form a strong intramolecular hydrogen bond with the adjacent carbonyl group of the enone linker. mdpi.com This interaction imparts a degree of planarity to the molecule, which can be crucial for fitting into the active sites of enzymes and receptors. X-ray crystallography studies on this compound have confirmed the presence of two intramolecular hydrogen bonds. nih.gov One of these is a notable hydrogen bond between the hydroxyl hydrogen at the O(6A) position and the carbonyl group at C(9). nih.gov

Research on various chalcone derivatives has consistently highlighted the importance of the 2'-hydroxy substituent for a range of biological activities, including anti-inflammatory effects. Furthermore, studies on chalcones and their dihydrochalcone (B1670589) analogues as acetylcholinesterase (AChE) inhibitors have shown that the presence of hydroxyl groups is a key factor. For instance, a study on 2',6'-dihydroxy-4'-methoxy dihydrochalcone demonstrated its potential in improving cognitive deficits, underscoring the role of the dihydroxy substitution pattern in its neuroprotective effects. nih.gov

Role of Methoxy (B1213986) Group Positions in Biological Efficacy and Metabolic Stability

The methoxy (-OCH3) groups at the 4 and 4' positions of this compound also play a crucial role in defining its biological profile and pharmacokinetic properties. The methylation of hydroxyl groups in flavonoids and related compounds is a common strategy in drug design to enhance metabolic stability and improve oral bioavailability. nih.gov Methoxy groups are less susceptible to the metabolic processes that phenolic hydroxyl groups often undergo in the body, which can lead to a longer duration of action. nih.gov

The position of the methoxy groups is critical. In the case of this compound, the 4-methoxy group on the B-ring and the 4'-methoxy group on the A-ring influence the electronic properties of the molecule. These groups can affect how the compound interacts with biological targets through electronic and steric effects.

Studies on methoxylated chalcone derivatives have shown that their presence can modulate various biological activities. For example, in a study comparing different chalcone analogues, the presence of methoxy groups was found to be important for antiproliferative activity. nih.gov Another study on 4,4'-dimethoxychalcone, a related compound, highlighted its ability to selectively eliminate senescent cells by inducing ferroptosis, a process in which the methoxy groups likely play a role in its interaction with cellular targets like ferrochelatase. nih.gov

The metabolic stability of methoxylated flavonoids has been shown to be superior to their hydroxylated counterparts. nih.gov This enhanced stability is a desirable feature for therapeutic agents, as it can lead to more consistent and prolonged effects in the body.

Comparative Analysis of Chalcone Analogues and Isomers

A study evaluating the anti-melanogenic and anti-inflammatory effects of several 2'-hydroxy-4'-methoxychalcone (B191446) derivatives found that 2'-hydroxy-4',6'-dimethoxychalcone demonstrated the most potent activity. nih.gov This suggests that the presence of the additional methoxy group at the 6' position, in conjunction with the 2'-hydroxyl and 4'-methoxy groups, is beneficial for these particular activities.

In the context of acetylcholinesterase inhibition, a series of 2'-hydroxychalcones and 2'-hydroxy-4',6'-dimethoxychalcones were synthesized and evaluated. nih.gov The results indicated that compounds with methoxy substituents in the A-ring, such as the 2'-hydroxy-4',6'-dimethoxy scaffold, were generally more active. nih.gov This further supports the importance of the substitution pattern found in this compound for certain biological activities.

Another comparative study focused on the antimalarial activity of four structurally related 2',4'-diOH chalcones. mdpi.com While this study did not include the exact target compound, it highlighted the importance of the hydroxylation pattern for activity against Plasmodium falciparum. The findings from such studies on related compounds provide valuable insights into the potential of this compound as a lead structure for the development of new therapeutic agents.

Table 1: Comparative Biological Activities of Chalcone Analogues

| Compound | Substitution Pattern | Primary Biological Activity Investigated | Key Findings | Reference |

| This compound | 2',6'-di-OH, 4,4'-di-OCH3 | Antileishmanial | Selectively toxic to Leishmania amazonensis parasites. nih.gov | nih.gov |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 2'-OH, 4',6'-di-OCH3 | Anti-melanogenic, Anti-inflammatory | Most potent among the tested derivatives. nih.gov | nih.gov |

| 2',6'-Dihydroxy-4'-methoxy dihydrochalcone | 2',6'-di-OH, 4'-OCH3 (dihydrochalcone) | Acetylcholinesterase Inhibition | Improved cognitive deficits in an Alzheimer's model. nih.gov | nih.gov |

| 4,4'-Dimethoxychalcone | 4,4'-di-OCH3 | Senolytic | Selectively eliminates senescent cells via ferritinophagy. nih.gov | nih.gov |

Computational and In Silico Approaches to SAR Elucidation

Computational methods, including molecular docking and Density Functional Theory (DFT) calculations, have become indispensable tools for understanding the SAR of chalcones at a molecular level. These in silico approaches provide insights into the binding modes of chalcones with their biological targets and help to rationalize their observed activities.

Molecular docking simulations have been employed to predict the binding interactions of chalcone derivatives with various enzymes. For instance, in a study of 2',6'-dihydroxy-4'-methoxy dihydrochalcone, molecular docking was used to predict its binding mode at the peripheral anionic site of acetylcholinesterase, helping to explain its inhibitory activity. nih.govresearchgate.net Similarly, computational docking was used to investigate the inhibitory potential of 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) against falcipain-2, a cysteine protease involved in malaria. mdpi.com

DFT calculations are often used to study the electronic properties and reactivity of chalcones. These calculations can determine parameters such as the HOMO-LUMO energy gap, which can be correlated with the bioactivity of the molecules. researchgate.net Such studies have been performed on various chalcone derivatives to understand their structural and electronic features that contribute to their biological effects.

For this compound, while specific in silico studies might be limited, the wealth of computational data on structurally related chalcones provides a strong basis for predicting its interactions with various biological targets. These computational approaches are valuable for guiding the design and synthesis of new analogues with improved activity and selectivity.

Table 2: In Silico Studies on Chalcone Analogues

| Chalcone Analogue | Computational Method | Biological Target | Key Findings from In Silico Analysis | Reference |

| 2',6'-Dihydroxy-4'-methoxy dihydrochalcone | Molecular Docking, DFT | Acetylcholinesterase (AChE) | Predicted binding at the peripheral site of AChE. nih.govresearchgate.net | nih.govresearchgate.net |

| 2',4'-Dihydroxy-3,4-dimethoxychalcone | Computational Docking | Falcipain-2 | Elucidated potential molecular mechanisms for antimalarial activity. mdpi.com | mdpi.com |

| 2',5'-Dihydroxy-3,4-dimethoxychalcone | Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | Displayed the lowest binding energy among the studied compounds, suggesting strong potential as a tyrosine kinase inhibitor. unsoed.ac.id | unsoed.ac.id |

| 2,6-Dimethoxychalcone derivatives | Molecular Docking, Molecular Dynamics | Bromodomain-containing protein 4 (BRD4) | Confirmed hydrogen bonding with key amino acid residues necessary for inhibition. researchgate.net | researchgate.net |

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's chemical makeup.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are utilized to characterize this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223), the ¹H-NMR spectrum, recorded in Acetone-d₆, shows characteristic signals. mdpi.com While specific data for this compound can vary, the general regions for the proton signals can be inferred.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In a study on the related 2',4-dihydroxy-4',6'-dimethoxychalcone, fifteen distinct carbon signals were observed, with a characteristic peak for the carbonyl group appearing at approximately 193.2 ppm. mdpi.com The molecular formula for this compound is C₁₇H₁₆O₅. nih.govbiosynth.com

A representative ¹³C-NMR data table for a closely related chalcone (B49325), 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, highlights the typical chemical shift ranges for the carbon atoms in such structures. iomcworld.com

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 193.4 |

| C-α | 128.5 |

| C-β | 145.2 |

| Aromatic C | 105.7 - 162.0 |

| Methoxy (B1213986) C | 55.8, 61.9 |

| Methyl C | 8.5, 8.9 |

| Data derived from a study on 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone iomcworld.com |

UV-Vis spectroscopy is employed to study the electronic transitions within the chalcone molecule, which are influenced by the extent of conjugation. The UV spectrum of a similar compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, exhibits absorption maxima (λmax) at 339 nm and 225 nm, which is indicative of a chalcone structure. iomcworld.com For the related 2',4-dihydroxy-4',6'-dimethoxychalcone, UV spectroscopy has been utilized with various shift reagents like sodium methoxide (B1231860) (MeONa), sodium acetate (B1210297) (AcONa), aluminum chloride/hydrochloric acid (AlCl₃/HCl), and boric acid (H₃BO₃) to further elucidate the positions of hydroxyl groups. mdpi.com

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For a related chalcone, 2',4-dihydroxy-4',6'-dimethoxychalcone, electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes was used to confirm its molecular formula. mdpi.com The negative ion mode showed a peak at m/z 299.08 [M-H]⁻, and the positive ion mode displayed a peak at m/z 301.10 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆O₅. mdpi.com The exact mass was calculated to be 300.09588. mdpi.com

| Ion Mode | m/z Value | Interpretation |

| Negative | 299.08 | [M-H]⁻ |

| Positive | 301.10 | [M+H]⁺ |

| Data for the related 2',4-dihydroxy-4',6'-dimethoxychalcone mdpi.com |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For a similar chalcone, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the IR spectrum showed a broad band around 3420 cm⁻¹, indicating the presence of a hydrogen-bonded hydroxyl (-OH) group. iomcworld.com A strong absorption at 1628 cm⁻¹ was attributed to the conjugated carbonyl (C=O) group, and absorptions in the range of 1610-1497 cm⁻¹ corresponded to aromatic carbon-carbon double bonds (C=C). iomcworld.com

| Vibrational Frequency (cm⁻¹) | Functional Group |

| ~3420 | -OH (hydrogen-bonded) |

| ~1628 | C=O (conjugated) |

| 1610-1497 | C=C (aromatic) |

| Data derived from a study on 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone iomcworld.com |

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions and to assess the purity of the synthesized or isolated this compound. In the synthesis of chalcones, TLC is routinely used to determine the completion of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. researchgate.net The purity of the final compound can also be verified by the presence of a single spot on the TLC plate when visualized under UV light or with a suitable staining agent. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system and can be used for identification purposes.

Cell-Based and Biochemical Assay Techniques

Cell-based and biochemical assays are fundamental in characterizing the biological effects of this compound. These in vitro methods provide critical data on how the compound interacts with cellular systems, influencing processes such as cell viability, proliferation, and programmed cell death.

Cell Viability and Proliferation Assays (e.g., MTT, LDH)

Cell viability and proliferation assays are essential tools for assessing the cytotoxic or cytostatic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate (B86563) Dehydrogenase (LDH) assay are two of the most common methods employed for this purpose.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability. nih.gov

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. abcam.comnih.gov An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity. nih.govsemanticscholar.org

While direct studies on this compound using these specific assays are not detailed in the provided search results, research on the closely related dihydrochalcone (B1670589) derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , utilized the MTT assay to evaluate its effect on the HT-29 human colon adenocarcinoma cell line. The results indicated that DMHE exhibited a good cytotoxic effect on HT-29 cells in a dose- and time-dependent manner, while showing no cytotoxic effect on the normal MRC-5 cell line after 72 hours of incubation. qmul.ac.uk

Table 1: MTT Assay Findings for a Related Dihydrochalcone (DMHE)

| Cell Line | Compound | Effect | Specificity |

| HT-29 (Human Colon Adenocarcinoma) | 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Dose- and time-dependent cytotoxicity | Exhibited cytotoxicity |

| MRC-5 (Normal Human Fibroblast) | 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | No cytotoxic effect after 72h | Non-toxic to normal cells |

Flow Cytometry for Cell Cycle and Apoptosis Analysis (e.g., Annexin V-FITC, DePsipher Staining)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. In the context of chalcone research, it is frequently used to study the cell cycle and apoptosis.

Annexin V-FITC Staining: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. biosynth.com When Annexin V is conjugated with a fluorescent dye like FITC, it can be used to identify apoptotic cells. biosynth.com Propidium iodide (PI) is often used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). qmul.ac.uk